Dota-LM3 -

Dota-LM3

Catalog Number: EVT-10989419
CAS Number:
Molecular Formula: C69H93ClN16O19S2
Molecular Weight: 1550.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dota-LM3 is derived from a peptide sequence that includes a cyclized structure of amino acids, specifically designed to enhance binding affinity to somatostatin receptors. It belongs to the class of somatostatin analogs, which are critical in oncology for both diagnostic and therapeutic applications. The compound has been coupled with various chelators, including 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), facilitating the attachment of radiometals such as gallium-68 and lutetium-177 for imaging and treatment purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dota-LM3 involves several key steps:

  1. Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis techniques. This allows for precise control over the sequence and modifications.
  2. Cyclization: The linear peptide is cyclized to enhance its stability and receptor binding affinity.
  3. Chelation: The DOTA moiety is introduced to the peptide to enable radiolabeling. This step typically involves reacting the DOTA derivative with the synthesized peptide under controlled conditions to ensure complete conjugation .

The radiolabeling process usually involves heating the Dota-LM3 with a radiometal solution (e.g., gallium-68) at elevated temperatures (around 100°C) for a specified duration to facilitate effective incorporation of the radionuclide .

Molecular Structure Analysis

Structure and Data

Dota-LM3 features a complex molecular structure characterized by its cyclic peptide nature and the presence of the DOTA chelator. The molecular formula can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₄O₄S
  • Molecular Weight: Approximately 393.5 g/mol

The structure includes specific functional groups that enhance its binding properties to somatostatin receptors while maintaining stability in biological environments .

Chemical Reactions Analysis

Reactions and Technical Details

Dota-LM3 undergoes several chemical reactions during its synthesis and application:

  1. Radiolabeling Reaction: The primary reaction involves the coordination of radiometals (such as gallium-68 or lutetium-177) with the DOTA chelator in Dota-LM3. This reaction is crucial for creating radiopharmaceuticals used in imaging or therapy.
  2. Stability Testing: Post-synthesis, Dota-LM3 is subjected to stability tests in various biological media (e.g., serum) to ensure that it retains its integrity and radiochemical purity over time .
Mechanism of Action

Process and Data

Dota-LM3 functions by binding selectively to somatostatin receptor subtype 2 on tumor cells. Upon binding, it can inhibit the action of endogenous somatostatin, which may lead to altered cellular signaling pathways involved in tumor growth and proliferation. This mechanism underlies its utility in both diagnostic imaging (by allowing visualization of receptor-positive tumors) and therapeutic applications (by delivering cytotoxic radiation directly to cancer cells) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

Data on its stability post-radiolabeling indicates that Dota-LM3 maintains high radiochemical purity (>95%) when stored appropriately .

Applications

Dota-LM3 has significant applications in scientific research and clinical practice:

  1. Imaging: Utilized in positron emission tomography for visualizing tumors expressing somatostatin receptors.
  2. Therapeutic Radiopharmaceutical: Employed in targeted alpha therapy using actinium-225 or lutetium-177 for treating neuroendocrine tumors.
  3. Research Tool: Used in preclinical studies to evaluate receptor-targeted therapies and understand tumor biology better .
Introduction to Somatostatin Receptor-Targeted Therapeutics

Somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), are overexpressed in a wide spectrum of neuroendocrine neoplasms (NENs) and other malignancies, making them prime molecular targets for diagnostic imaging and therapeutic interventions [6]. The development of SSTR-targeted agents represents a cornerstone of nuclear medicine theranostics – an integrated approach that combines diagnosis and therapy using similar molecular vectors. Historically, SSTR agonists like DOTATOC, DOTANOC, and DOTATATE dominated clinical applications due to their efficient internalization into tumor cells following receptor binding. However, emerging research revealed significant limitations of agonist-based approaches, particularly in tumors with low receptor density or heterogeneous SSTR expression [5].

This therapeutic gap spurred interest in SSTR antagonists, which bind to a broader conformational range of SSTRs without triggering receptor internalization. Contrary to initial expectations, antagonists demonstrate superior tumor targeting characteristics despite their lack of internalization. The paradigm shift originated from the discovery that antagonists recognize a significantly larger pool of receptor binding sites compared to agonists – including both inactive and active receptor states. Preclinical studies demonstrated up to 4-fold higher tumor binding of SSTR antagonists compared to agonists, challenging the long-standing belief that internalization was essential for effective tumor targeting [5] [6].

DOTA-LM3 emerged as a potent SSTR antagonist peptide within this context, specifically designed to overcome the limitations of agonist-based radiopharmaceuticals. Its development represents an innovative approach to expand therapeutic options for patients with advanced metastatic NENs, especially those with insufficient SSTR agonist binding who would otherwise be ineligible for peptide receptor radionuclide therapy (PRRT) [5]. The compound's core peptide sequence (LM3: p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2) provides high-affinity, broad-spectrum SSTR binding, while the chelator component (DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) enables stable complexation with diagnostic and therapeutic radionuclides [1] [2].

Properties

Product Name

Dota-LM3

IUPAC Name

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C69H93ClN16O19S2

Molecular Weight

1550.2 g/mol

InChI

InChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1

InChI Key

KOZHSMBONUANKJ-GPCQATCWSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.